N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide
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Overview
Description
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C9H12BrNO2S. It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide typically involves the reaction of (S)-1-(4-bromophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and the use of industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The methanesulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the methanesulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-1-(4-chlorophenyl)ethyl]methanesulfonamide
- N-[(1S)-1-(4-fluorophenyl)ethyl]methanesulfonamide
- N-[(1S)-1-(4-methylphenyl)ethyl]methanesulfonamide
Uniqueness
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs .
Properties
CAS No. |
1568018-54-1 |
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Molecular Formula |
C9H12BrNO2S |
Molecular Weight |
278.2 |
Purity |
95 |
Origin of Product |
United States |
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